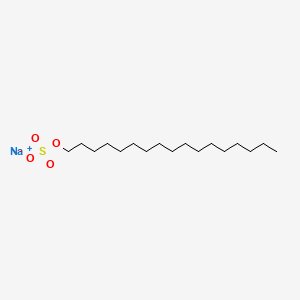

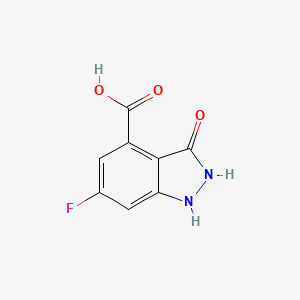

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is a type of indazole . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is based on the indazole core structure . The indazole core structure consists of a pyrazole ring fused to a benzene ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” include a molecular weight of 196.135, a density of 1.8±0.1 g/cm3, a boiling point of 549.5±45.0 °C at 760 mmHg, and a flash point of 286.1±28.7 °C .Scientific Research Applications

Medicinal Applications

Indazole compounds have been identified to possess a variety of medicinal properties. They can act as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . While specific data on “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” is not available, it’s possible that this compound could share similar properties due to its structural similarity to other indazoles.

Dye-Sensitized Solar Cells (DSSCs)

Indazoles are known to be used in dye-sensitized solar cells due to their highly conjugated structure. They can coordinate to metal centers like Ir, Ln, and Eu to form efficient photosensitizers . “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” could potentially be explored in this application.

Coordination Chemistry

The pyrazole moiety in indazoles allows them to coordinate with metal centers, which can be used to create heteroleptic or homoleptic triplet photosensitizers . This property could be harnessed in the development of new materials or catalysts.

Anti-Inflammatory Effects

Some indazole derivatives have shown significant anti-inflammatory effects . The compound might be researched for similar effects due to its structural resemblance.

Antiproliferative Activity

Indazole compounds have been observed to inhibit cell growth in neoplastic cell lines, indicating potential use in cancer research . “6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid” may also be investigated for such activities.

Synthesis of Novel Compounds

Indazoles serve as key intermediates in the synthesis of various novel compounds with therapeutic potential . The compound could be a candidate for the synthesis of new drugs or bioactive molecules.

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds, which include this compound, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities .

Pharmacokinetics

The compound has a molecular weight of 196135, a density of 18±01 g/cm3, and a boiling point of 5495±450 °C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The compound’s physical properties, such as its boiling point and density, may be influenced by environmental conditions .

properties

IUPAC Name |

6-fluoro-3-oxo-1,2-dihydroindazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c9-3-1-4(8(13)14)6-5(2-3)10-11-7(6)12/h1-2H,(H,13,14)(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSFGIFQEGSOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C(=O)NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.